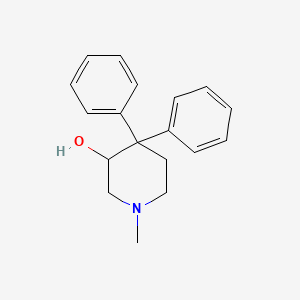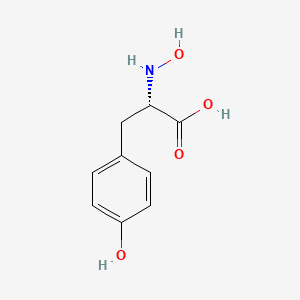
1-Methyl-4,4-diphenyl-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4,4-diphenyl-3-piperidinol is a piperidine derivative with a molecular formula of C18H21NO. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is known for its unique structure, which includes a piperidine ring substituted with methyl and diphenyl groups.
Métodos De Preparación
The synthesis of 1-Methyl-4,4-diphenyl-3-piperidinol typically involves the hydrogenation of 1-Methyl-4-piperidone using a nickel catalyst . This method is efficient and widely used in industrial settings. Additionally, various synthetic routes for piperidine derivatives have been developed, including cyclization, cycloaddition, and amination reactions .
Análisis De Reacciones Químicas
1-Methyl-4,4-diphenyl-3-piperidinol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-4,4-diphenyl-3-piperidinol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: This compound is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4,4-diphenyl-3-piperidinol involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, such as analgesic or antipsychotic actions .
Comparación Con Compuestos Similares
1-Methyl-4,4-diphenyl-3-piperidinol can be compared with other piperidine derivatives, such as:
1-Methyl-4-phenyl-4-piperidinol: Similar structure but with a phenyl group instead of diphenyl.
1-Methyl-4,4-diphenylpiperidin-3-yl 4-aminobenzoate: A derivative with an additional aminobenzoate group.
Piperine: A naturally occurring piperidine derivative with significant biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
7507-74-6 |
|---|---|
Fórmula molecular |
C18H21NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
1-methyl-4,4-diphenylpiperidin-3-ol |
InChI |
InChI=1S/C18H21NO/c1-19-13-12-18(17(20)14-19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17,20H,12-14H2,1H3 |
Clave InChI |
RJCOJCFNNDCSOK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C(C1)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one](/img/structure/B15196254.png)



